molecular formula C26H33Cl2FN6O6S B1258445 2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride CAS No. 475504-65-5

2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride

Cat. No.: B1258445
CAS No.: 475504-65-5
M. Wt: 647.5 g/mol
InChI Key: TWQSTUYOMXKBIH-SBETWTBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-142086 involves the preparation of cinnamyl derivatives with enhanced lipophilicity and prodrug formsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of R-142086 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include multiple purification steps, such as crystallization and chromatography, to isolate the final product. Quality control measures would be implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

R-142086 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of R-142086 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of R-142086 include various oxidized, reduced, and substituted derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

R-142086 has been extensively studied for its scientific research applications, including:

    Chemistry: The compound serves as a model for studying the structure-activity relationships of cinnamyl derivatives and their interactions with biological targets.

    Biology: R-142086 is used to investigate the mechanisms of blood coagulation and the role of factor Xa in thrombin generation.

    Medicine: The compound is being explored as a potential anticoagulant for the prevention and treatment of thromboembolic diseases, offering an alternative to traditional anticoagulants like warfarin.

Mechanism of Action

R-142086 exerts its effects by selectively inhibiting factor Xa, a key enzyme in the blood coagulation cascade. Factor Xa converts prothrombin into thrombin, leading to fibrin clot formation. By inhibiting factor Xa, R-142086 effectively diminishes thrombin generation and prevents clot formation. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of the coagulation cascade .

Comparison with Similar Compounds

R-142086 is unique among factor Xa inhibitors due to its enhanced lipophilicity and prodrug forms, which improve its oral bioavailability and anticoagulant activity. Similar compounds include other cinnamyl derivatives and factor Xa inhibitors, such as rivaroxaban and apixaban. R-142086 exhibits distinct structural features and biological activities that set it apart from these compounds .

Properties

CAS No.

475504-65-5

Molecular Formula

C26H33Cl2FN6O6S

Molecular Weight

647.5 g/mol

IUPAC Name

2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride

InChI

InChI=1S/C26H31FN6O6S.2ClH/c1-16(28)32-9-7-21(8-10-32)39-23-6-5-20(13-22(23)26(31)36)33(40(37,38)15-24(34)35)14-19(27)12-17-3-2-4-18(11-17)25(29)30;;/h2-6,11-13,21,28H,7-10,14-15H2,1H3,(H3,29,30)(H2,31,36)(H,34,35);2*1H/b19-12-,28-16?;;

InChI Key

TWQSTUYOMXKBIH-SBETWTBCSA-N

SMILES

CC(=N)N1CCC(CC1)OC2=C(C=C(C=C2)N(CC(=CC3=CC(=CC=C3)C(=N)N)F)S(=O)(=O)CC(=O)O)C(=O)N.Cl.Cl

Isomeric SMILES

CC(=N)N1CCC(CC1)OC2=C(C=C(C=C2)N(C/C(=C/C3=CC(=CC=C3)C(=N)N)/F)S(=O)(=O)CC(=O)O)C(=O)N.Cl.Cl

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=C(C=C(C=C2)N(CC(=CC3=CC(=CC=C3)C(=N)N)F)S(=O)(=O)CC(=O)O)C(=O)N.Cl.Cl

Synonyms

N-(4-(1-(acetimidoyl)piperidin-4-yloxy)-3-carbamoylphenyl)-N-(3-(3-amidinophenyl)-2-fluoro-2-propenyl)sulfamoylacetic acid
R 142086
R-142086
R142086

Origin of Product

United States

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